3-氯-N-羟基-1H-1,2,4-三唑-5-甲酰胺

描述

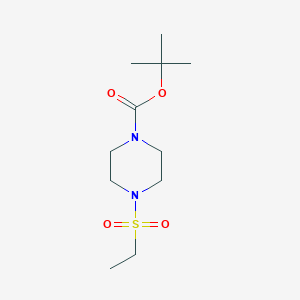

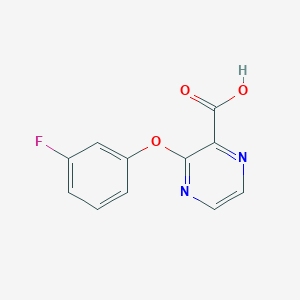

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles and their derivatives has been developed gradually with the establishment of several facile and convenient synthetic techniques . They are synthesized using various metal catalysts, organocatalysts, and also through metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The molecular structure of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis

The molecular weight of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is 103.510 . More specific physical and chemical properties were not found in the search results.科学研究应用

药理潜力

三唑化合物,包括“3-氯-N-羟基-1H-1,2,4-三唑-5-甲酰胺”,能够与生物系统中的多种酶和受体结合,从而表现出多样的生物活性 . 它们作为多种药物类别的中心结构成分存在,例如抗菌剂、抗真菌剂、抗癌剂、抗氧化剂、抗病毒剂、抗炎剂、止痛剂、抗癫痫药、降压药、抗抑郁药、抗糖尿病药、抗焦虑药和抗结核药 .

抗癌剂

1,2,4-三唑衍生物,包括“3-氯-N-羟基-1H-1,2,4-三唑-5-甲酰胺”,已显示出对各种人类癌细胞系有希望的细胞毒活性 . 它们已被评估为潜在的抗癌剂,其中一些化合物对 Hela 细胞系的细胞毒活性低于 12 μM .

区域选择性 N1-取代的 3-氨基-1,2,4-三唑的合成

“3-氯-N-羟基-1H-1,2,4-三唑-5-甲酰胺”可用于合成区域选择性 N1-取代的 3-氨基-1,2,4-三唑 . 该方法提供了一种快速合成方法,并获得了具有结构多样性的不同产物 .

双炔烃与二取代三唑的生物活性

双炔烃与二取代三唑,可以使用“3-氯-N-羟基-1H-1,2,4-三唑-5-甲酰胺”合成,已被评估其抗癌活性 . 已确定双炔烃本身具有一定的抗癌活性 .

药物发现中的广泛应用

尽管 1,2,3-三唑,包括“3-氯-N-羟基-1H-1,2,4-三唑-5-甲酰胺”,在自然界中不存在,但它们在药物发现中已得到广泛应用 . 它们用于有机合成、聚合物化学、超分子化学、生物偶联、化学生物学、荧光成像和材料科学 .

新型抗菌剂的开发

三唑化合物,包括“3-氯-N-羟基-1H-1,2,4-三唑-5-甲酰胺”,通常用于药物化学,并因其安全性特征和优异的治疗指数而被归入抗菌剂类别 . 它们被用于开发新型抗菌剂,以对抗多重耐药病原体 .

作用机制

Target of Action

It’s worth noting that triazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them valuable targets for therapeutic interventions .

Mode of Action

Triazole-pyrimidine hybrids, which share structural similarities with this compound, have shown promising neuroprotective and anti-inflammatory properties . They exhibit these properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play significant roles in neuroprotection and anti-inflammatory responses .

Result of Action

Related triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

安全和危害

While specific safety and hazard information for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

未来方向

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

生化分析

Biochemical Properties

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. The compound binds to the active sites of these enzymes, inhibiting their activity and thus affecting the breakdown of polysaccharides into glucose . Additionally, 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide has been shown to interact with various proteins, altering their conformation and function.

Cellular Effects

The effects of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide on cells are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the phosphorylation of proteins involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, the compound affects cellular metabolism by inhibiting enzymes critical for metabolic processes, thereby reducing the rate of glycolysis and other metabolic pathways.

Molecular Mechanism

At the molecular level, 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, forming stable complexes that prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular function. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its inhibitory activity . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory pathways to counteract the inhibitory effects.

Dosage Effects in Animal Models

The effects of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can alter metabolic flux, leading to changes in metabolite levels and overall metabolic homeostasis. Additionally, it can affect the activity of cofactors required for enzymatic reactions, further modulating metabolic processes.

Transport and Distribution

Within cells and tissues, 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is transported and distributed through specific mechanisms. It can be taken up by cells via active transporters and distributed to various cellular compartments . The compound’s distribution is influenced by its binding to transport proteins, which facilitate its movement across cellular membranes. Accumulation of the compound in specific tissues can lead to localized effects.

Subcellular Localization

The subcellular localization of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular processes and biochemical reactions.

属性

IUPAC Name |

5-chloro-N-hydroxy-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUDBAMAQACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)

![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)

![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)